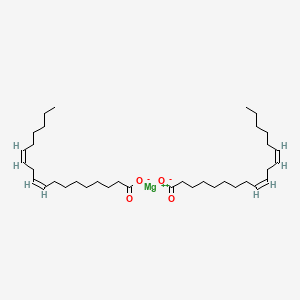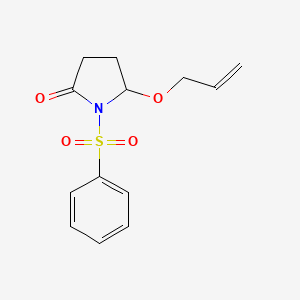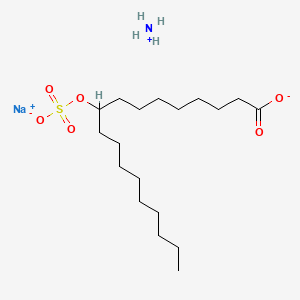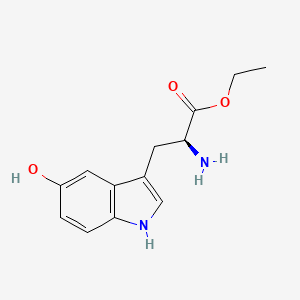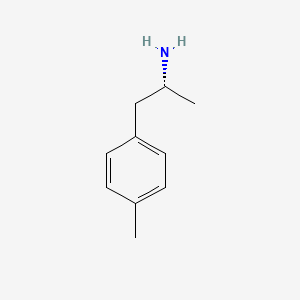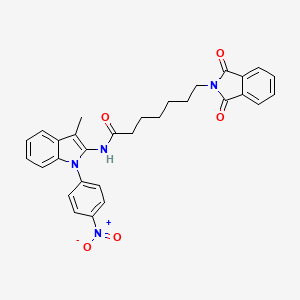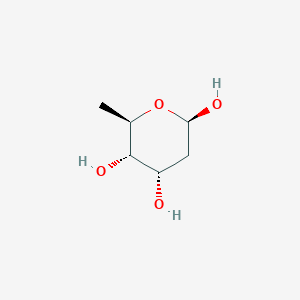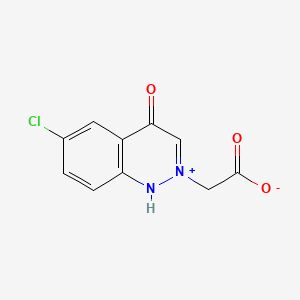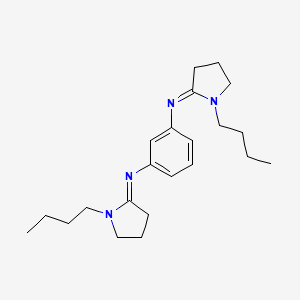
N,N'-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine typically involves the reaction of 1,3-benzenediamine with 1-butyl-2-pyrrolidinylidene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to microbial growth inhibition and biocidal activity.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Wirkmechanismus
The mechanism of action of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This results in the effective control of bacterial and fungal growth. The compound targets specific molecular pathways involved in cell membrane synthesis and function .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine can be compared with other similar compounds such as:
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine: Similar in structure but differs in the position of the benzenediamine moiety.
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,4-benzenediamine: Another structural isomer with different properties and applications.
The uniqueness of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine lies in its specific structural configuration, which imparts distinct biocidal properties and makes it suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
84859-19-8 |
|---|---|
Molekularformel |
C22H34N4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-butyl-N-[3-[(1-butylpyrrolidin-2-ylidene)amino]phenyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C22H34N4/c1-3-5-14-25-16-8-12-21(25)23-19-10-7-11-20(18-19)24-22-13-9-17-26(22)15-6-4-2/h7,10-11,18H,3-6,8-9,12-17H2,1-2H3 |
InChI-Schlüssel |
NJEVMDDHXWUSBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCC1=NC2=CC(=CC=C2)N=C3CCCN3CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




